

# Benchmarking Tyk2-IN-17 against other published TYK2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tyk2-IN-17	
Cat. No.:	B12375701	Get Quote

# Benchmarking Novel TYK2 Inhibitors: A Comparative Analysis

A comparative guide for researchers and drug development professionals on the performance of leading published Tyrosine Kinase 2 (TYK2) inhibitors. This guide provides a structured overview of their biochemical potency, selectivity, and cellular activity, supported by experimental data and methodologies.

Note on **Tyk2-IN-17**: As of the latest literature review, public domain information and experimental data for a compound specifically designated "**Tyk2-IN-17**" are not available. Therefore, this guide focuses on a comparative analysis of several well-documented, published TYK2 inhibitors to provide a relevant benchmark for novel entities in this class.

#### Introduction to TYK2 Inhibition

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2][3][4][5][6] Specifically, TYK2 is essential for signal transduction downstream of receptors for interleukins (IL)-12 and IL-23, as well as type I interferons (IFNs). [1][2][3][4] These cytokines are central to the differentiation and function of T helper 1 (Th1) and Th17 cells, which drive inflammatory processes in conditions like psoriasis, psoriatic arthritis, and lupus.[2][4][7]



Unlike other JAK family members (JAK1, JAK2, JAK3) that are involved in a broader range of physiological processes, including hematopoiesis, selective inhibition of TYK2 offers the potential for a more targeted therapeutic approach with an improved safety profile.[5][8] A key innovation in this field is the development of allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved ATP-binding site in the catalytic (JH1) domain. This allosteric mechanism provides greater selectivity over other JAKs. [2][4][7][9][10][11]

This guide provides a comparative overview of prominent TYK2 inhibitors, with a focus on Deucravacitinib, the first-in-class approved allosteric TYK2 inhibitor, and other inhibitors in clinical development.

## **Comparative Performance Data**

The following tables summarize the biochemical potency and cellular activity of selected TYK2 inhibitors based on published data.

## **Table 1: Biochemical Potency and Kinase Selectivity**



Compo	Target	IC50 (nM)	Selectiv ity vs. JAK1 (fold)	Selectiv ity vs. JAK2 (fold)	Selectiv ity vs. JAK3 (fold)	Mechani sm of Action	Referen ce
Deucrava citinib (BMS- 986165)	TYK2 (JH2 Domain)	~1.2 (pSTAT5)	>1000	>1000	>1000	Allosteric	[7][10] [12]
PF- 0682664 7 (Ropsacit inib)	TYK2 (ATP site)	29	~1.4	-	-	Orthoster ic	[13]
Brepociti nib (PF- 0670084 1)	TYK2/JA K1 (ATP site)	-	-	>10	>10	Orthoster ic	[8]
SAR- 20347	TYK2/JA K1 (ATP site)	-	-	Selective over JAK2/3	Selective over JAK2/3	Orthoster ic	[4]
NDI- 031407	TYK2 (ATP site)	0.21	220	147	20	Orthoster ic	[14]
ATMW- DC	TYK2 (JH2 Domain)	0.012	>350	>350	>350	Allosteric	[15]
Tofacitini b (Pan- JAK inhibitor)	JAK1/3	-	-	-	-	Orthoster ic	[16]

Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources for comparison.



**Table 2: Cellular Activity in Whole Blood Assays** 

Compound	Assay (Stimulant)	Endpoint	IC50 (nM)	Reference
Deucravacitinib	IL-12	IFN-y production	-	[10]
IL-2	pSTAT5 (JAK1/3)	>8,500	[10]	
TPO	pSTAT3 (JAK2/2)	>8,300	[10]	
Tofacitinib	IL-12	IFN-y production	-	[10]
IL-2	pSTAT5 (JAK1/3)	~40-80	[10]	
TPO	pSTAT3 (JAK2/2)	~100-260	[10]	
Upadacitinib	IL-12	IFN-y production	-	[10]
IL-2	pSTAT5 (JAK1/3)	~40-80	[10]	
TPO	pSTAT3 (JAK2/2)	~100-260	[10]	_
Baricitinib	IL-12	IFN-y production	-	[10]
IL-2	pSTAT5 (JAK1/3)	~40-80	[10]	
TPO	pSTAT3 (JAK2/2)	~100-260	[10]	

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of TYK2 inhibitors.

### **Biochemical Kinase Assays**

Objective: To determine the direct inhibitory activity of a compound on the enzymatic function of TYK2 and other JAK kinases.

#### General Procedure:

• Enzyme and Substrate Preparation: Recombinant human TYK2, JAK1, JAK2, and JAK3 kinase domains are used. A generic peptide substrate for tyrosine kinases is prepared in



assay buffer.

- Compound Dilution: Test compounds are serially diluted in DMSO to create a concentration gradient.
- Kinase Reaction: The kinase, substrate, and ATP are combined in the wells of a microplate.
   The test compound at various concentrations is added to the wells. The reaction is initiated by the addition of ATP.
- Detection: After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (incorporation of <sup>33</sup>P-ATP) or fluorescence-based immunoassays.
- Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the data to a fourparameter logistic curve.

### Cellular Phospho-STAT (pSTAT) Assays

Objective: To measure the inhibition of cytokine-induced signaling downstream of TYK2 and other JAKs in a cellular context.

#### General Procedure:

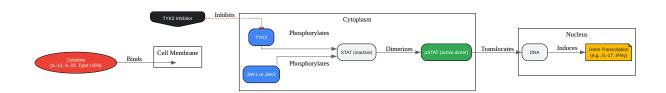
- Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., THP-1) are used.[12]
- Compound Incubation: Cells are pre-incubated with serially diluted test compounds for a specified duration.
- Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate a particular
  JAK/STAT pathway (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3, IFNα for TYK2/JAK1).
  [12]
- Cell Lysis and Staining: After stimulation, cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated form of a particular STAT protein (e.g., anti-pSTAT4 for IL-12 stimulation).



- Flow Cytometry Analysis: The level of pSTAT in individual cells is quantified using flow cytometry.
- Data Analysis: The median fluorescence intensity (MFI) of the pSTAT signal is measured.
   The percentage of inhibition is calculated relative to the cytokine-stimulated control without inhibitor. IC50 values are then determined.

# Visualizing Pathways and Workflows TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating signals from key cytokines like IL-12, IL-23, and Type I IFNs, leading to the activation of STAT proteins and subsequent gene transcription.



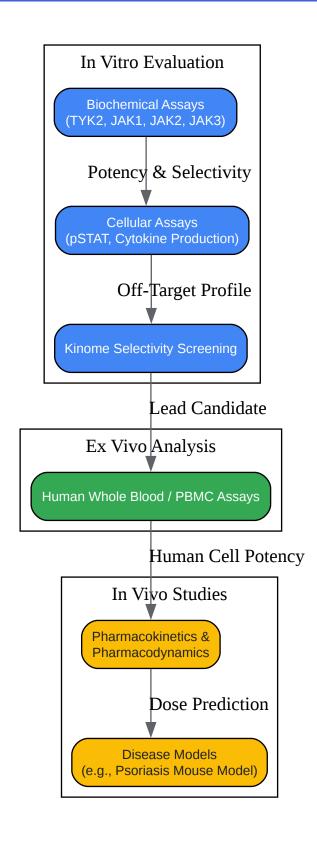
Click to download full resolution via product page

Caption: TYK2 signaling pathway and point of inhibition.

## **General Workflow for TYK2 Inhibitor Profiling**

This diagram outlines a typical workflow for the preclinical evaluation of novel TYK2 inhibitors, from initial biochemical screening to in vivo efficacy studies.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 2. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 3. Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bms.com [bms.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Deucravacitinib Wikipedia [en.wikipedia.org]
- 10. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator PMC [pmc.ncbi.nlm.nih.gov]
- 13. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences PMC [pmc.ncbi.nlm.nih.gov]
- 14. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]



- 16. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking Tyk2-IN-17 against other published TYK2 inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375701#benchmarking-tyk2-in-17-against-other-published-tyk2-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com